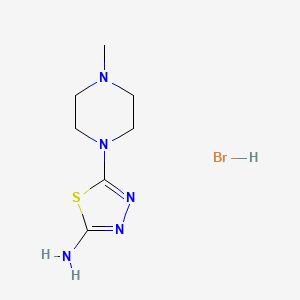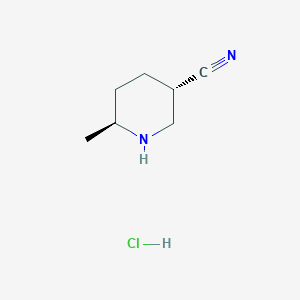![molecular formula C11H9F2NO4 B1405653 (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1216321-25-3](/img/structure/B1405653.png)
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid, commonly known as DFMO, is an organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid which is used in the synthesis of many compounds and is also used as a pharmaceutical agent. DFMO has a wide range of biochemical and physiological effects, and is used in many lab experiments.
Scientific Research Applications
Synthesis and Characterization
- Complexes of similar compounds with various metal ions have been synthesized and characterized using methods like FT-IR, TG, DTG, DSC, XRF, XRD, and magnetic measurements (Ferenc et al., 2017). This highlights the compound's potential for forming complexes with transition metals.
Spectroscopic Investigations
- N-maleanilinic acid derivatives, closely related to the compound , have been synthesized and investigated using techniques like FT-IR and thermal analyses under argon atmosphere, with crystallographic structures studied by X-ray diffraction (XRD) (Zayed et al., 2019). This suggests its potential use in various spectroscopic studies.
Crystal Structure Analysis
- The crystal structure of similar compounds has been studied, with findings that these molecules are essentially planar and form specific intermolecular hydrogen bonds (Lo & Ng, 2009). This information can be vital in understanding the chemical behavior of the compound.
Biological Activity
- Derivatives of the compound have shown effectiveness against carcinoma cells, indicating its potential in cancer research (Zayed et al., 2019).
Synthesis of Novel Compounds
- It has been used as a key starting material in the synthesis of new heterocyclic compounds, demonstrating its versatility in organic chemistry (El-Hashash et al., 2015).
Antimicrobial Activity
- Some studies have focused on the synthesis of novel compounds from derivatives of this acid, exploring their potential antimicrobial activities (El-Hashash & Essawy, 2014).
DNA Interaction Studies
- Research into compounds similar to (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid has included DNA interaction studies, shedding light on its potential use in molecular biology (Sirajuddin et al., 2015).
Genetic Integrity and Chemopreventive Effects
- Studies have also evaluated compounds similar to this acid for their effects on genetic integrity and potential as chemopreventive agents (Oliveira et al., 2018).
Solar Cell Applications
- In the field of renewable energy, derivatives of this compound have been used in dye-sensitized solar cells, indicating its potential application in green technology (Robson et al., 2013).
properties
IUPAC Name |
(Z)-4-[3-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-2-7(6-8)14-9(15)4-5-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXBMNVYIFCPU-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)





![phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B1405586.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)


